4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMHPGETMICOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of the pyrazole ring with a methoxyphenyl group, often through a Suzuki-Miyaura coupling reaction.
Attachment of the butanoic acid chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to six structurally related molecules (Table 1), highlighting key differences in substituents, chain length, and heterocyclic cores.
Table 1: Comparison of Structural Features
Key Observations
Chain Length and Acidity: The target compound’s butanoic acid chain (C4) provides greater conformational flexibility compared to the shorter propionic acid (C3) in . This may enhance binding to hydrophobic pockets in biological targets. Carboxylic acid groups (target, ) increase water solubility and enable salt formation, unlike amide () or ester () derivatives.
Heterocyclic Core :
- Pyrazole-based compounds (target, ) exhibit planar structures conducive to π-π stacking, whereas benzimidazole derivatives () offer expanded aromatic systems for DNA intercalation, common in anticancer agents like Bendamustine.
Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in the target) improve metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).
Synthetic Methods :
Pharmacological Implications
- Anticancer Potential: The benzimidazole derivative () shares structural motifs with Bendamustine, a known chemotherapeutic, suggesting the target compound may similarly interact with DNA or enzymes like catechol O-methyltransferase ().
- Enzyme Inhibition : The benzene-diol derivative () could act as a kinase inhibitor due to its diol moiety, a feature absent in the target compound.
Research Findings and Data Gaps
- Crystallography : While and report crystal structures for related compounds, the target’s structure remains uncharacterized. SHELX programs () are widely used for such analyses.
- Biological Data: No direct activity data for the target compound exists in the evidence, though analogs () hint at anticancer or enzyme-modulating roles.
Biological Activity
4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid, a compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.3 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting various studies and findings related to its pharmacological effects.
Chemical Structure
The chemical structure of this compound features a pyrazole ring substituted with a methoxyphenyl group and a butanoic acid moiety. This specific arrangement is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Case Study:
In one study, pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 cell lines. The mechanism involved increased apoptosis through caspase activation and modulation of NF-κB and p53 pathways .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties, particularly through inhibition of lipoxygenase enzymes. Inhibitors derived from similar structures have been shown to selectively inhibit ALOX15, an enzyme involved in inflammatory pathways .
Research Findings:
Studies on substituted indoles and imidazoles indicate that modifications in the phenyl ring can enhance inhibitory potency against lipoxygenase activity . Although specific data on this compound is limited, its structural analogs provide insight into potential mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve binding affinity to target proteins.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity |
| Pyrazole moiety | Essential for anticancer activity |
| Butanoic acid side chain | Potentially enhances anti-inflammatory effects |
Q & A
Q. What are the standard synthetic routes for 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid, and what experimental parameters are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclocondensation. For example, 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione is reacted with phenyl hydrazine in ethanol and glacial acetic acid under reflux (7 hours). This step requires precise stoichiometry and temperature control to avoid side products .
- Step 2 : Purification via dry silica gel column chromatography, followed by recrystallization in ethanol to isolate the product (yields ~45%) .
Key Parameters : Solvent polarity, reaction time, and stoichiometric ratios of hydrazine derivatives.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl groups), critical for confirming stereochemistry .
- NMR Spectroscopy : Identifies proton environments, particularly for distinguishing between tautomeric forms of the pyrazole ring.
- Mass Spectrometry : Validates molecular weight (e.g., C16H14ClN3O2S derivatives with MW ~363.8 g/mol) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error in analog synthesis (e.g., fluorophenyl or chlorophenyl substitutions) .
- Data-Driven Design : Machine learning models trained on existing pyrazole reaction datasets (e.g., substituent effects on ring conformation) prioritize synthetic routes with higher success rates .
Example : Modifying the 4-methoxyphenyl group to a 4-fluorophenyl moiety requires evaluating electronic effects on pyrazole ring stability .
Q. How can structural data discrepancies (e.g., NMR vs. crystallography) be resolved for this compound?
- Case Study : If NMR suggests planar pyrazole geometry but crystallography shows a 16.83° dihedral angle with the methoxyphenyl group, investigate dynamic effects (e.g., temperature-dependent tautomerism) .
- Multi-Technique Validation : Pair solid-state (X-ray) and solution-state (NMR) data with computational simulations to reconcile differences .
Q. What strategies address low yields in the cyclocondensation step during scale-up?
- Catalyst Screening : Acidic catalysts (e.g., acetic acid) improve reaction kinetics but may require neutralization post-reaction to prevent decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/acetic acid mixtures balance reactivity and cost .
Q. How can bioactivity studies be designed to evaluate this compound’s potential as a therapeutic agent?
- In Vitro Assays : Screen against enzymes like leucine aminopeptidase (targeted in cancer research) using fluorescence-based assays .
- Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using PyMOL or AutoDock .
Data Interpretation : Correlate substituent effects (e.g., electron-donating methoxy groups) with binding affinity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
